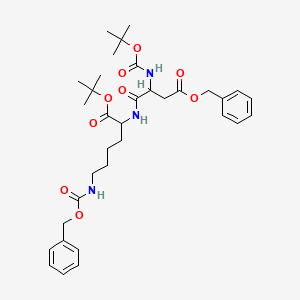

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu

Description

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu is a dipeptide derivative featuring multiple orthogonal protecting groups:

- Boc (tert-butyloxycarbonyl) on the aspartic acid (Asp) α-amino group.

- OBn (benzyl ester) on the Asp side-chain carboxyl group.

- Cbz (carbobenzoxy) on the lysine (Lys) ε-amino group.

- OtBu (tert-butyl ester) on the C-terminal carboxyl group.

This compound is designed for use in solid-phase peptide synthesis (SPPS), where orthogonal protection enables sequential deprotection during elongation. The DL configuration indicates a racemic mixture, which may influence crystallization and conformational behavior compared to enantiomerically pure analogs .

Properties

IUPAC Name |

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNKEDMVAQBLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protected Amino Acids

The synthesis begins with the procurement or synthesis of the protected amino acids:

- Boc-DL-Asp(OBn)-OH: Aspartic acid protected with a benzyl ester on the side chain and Boc on the amino group.

- DL-Lys(Cbz)-OH: Lysine protected with a carbobenzoxy (Cbz) group on the ε-amino side chain.

- OtBu-protected amino acids: For the C-terminal protection of the peptide chain.

Synthesis of Boc-DL-Asp(OBn)-OH

Preparation of Boc-DL-Asp(OBn)-OH can be achieved via esterification of aspartic acid derivatives, as described in literature for side-chain ester protection:

- Aspartic acid is first protected at the amino group with Boc.

- The side-chain carboxyl group is esterified with benzyl alcohol using carbodiimide coupling reagents like DCC or EDC in the presence of DMAP.

- The resulting Asp(OBn)-Boc derivative is purified by recrystallization or chromatography.

Synthesis of DL-Lys(Cbz)-OH

As outlined in recent protocols, Fmoc-Lys(Cbz)-OH can be synthesized via the following steps:

- Starting from commercially available Fmoc-Lys(Cbz)-OH or by protecting lysine with Cbz on the ε-amino group.

- The Boc group can be introduced selectively on the α-amino group if needed, or the amino acid can be used directly if commercially available.

Solid-Phase Peptide Synthesis (SPPS) Strategy

Resin Selection and Loading

A suitable resin, such as Rink amide or Wang resin, is chosen based on the desired peptide C-terminus. The resin is loaded with the initial amino acid, typically Boc-protected, using standard coupling conditions:

| Parameter | Value |

|---|---|

| Resin type | Rink amide resin |

| Loading capacity | 0.2–1.0 mmol/g |

| Coupling reagent | HBTU or HCTU |

| Base | DIPEA |

Coupling Conditions

Couplings are performed under anhydrous conditions using:

- Activation: HBTU/HCTU or DIC with HOBt/HOAT.

- Solvent: DMF.

- Temperature: Room temperature or slightly elevated (up to 50°C for challenging couplings).

- Monitoring: Kaiser test or chloranil test to confirm coupling completion.

Incorporation of Boc-DL-Asp(OBn)-OH

The Asp(OBn)-Boc derivative is coupled to the resin-bound peptide chain:

- Use excess (3–5 equivalents) of Boc-DL-Asp(OBn)-OH.

- Employ HBTU/HOBt or HCTU as the coupling reagent.

- Reaction time: 1–2 hours, with agitation.

- Confirm coupling via ninhydrin or chloranil tests.

Incorporation of DL-Lys(Cbz)-OH

Similarly, Lys(Cbz)-OH is coupled after Asp:

- Use excess reagent.

- Coupling conditions similar to Asp.

- For Cbz protection, ensure the Cbz group remains intact during synthesis.

Final Chain Assembly

Repeat coupling steps for all amino acids, ensuring orthogonal protection is maintained. The terminal amino acid is protected with OtBu, which can be introduced during the last coupling step or via side-chain protection.

Deprotection and Cleavage

Side-Chain Deprotection

- Boc groups: Removed with 50% trifluoroacetic acid (TFA) in DCM.

- OtBu group: Cleaved under acidic conditions, typically with TFA, often in the presence of scavengers like water and triisopropylsilane (TIS).

Final Peptide Cleavage

The peptide is cleaved from the resin using TFA, which also removes acid-labile side-chain protecting groups:

- Typical cleavage mixture: TFA/water/TIS (95:2.5:2.5).

- Reaction time: 2–3 hours at room temperature.

- Peptide precipitated with cold diethyl ether, then purified.

Post-Synthesis Modifications

Benzyl Ester Hydrolysis (Asp(OBn))

- Hydrogenolysis: The benzyl ester can be selectively cleaved using hydrogenation over Pd/C catalyst under mild conditions, preserving other protecting groups.

Purification

- The crude peptide is purified via preparative HPLC.

- Characterization by mass spectrometry and NMR confirms structure and purity.

Additional Considerations and Optimization

- Aspartimide Suppression: To prevent aspartimide formation during synthesis, especially with Asp residues, use of cyanosulfurylides (CSY) protecting groups) or optimized coupling conditions (e.g., low temperature, excess coupling reagents) is recommended.

- Orthogonal Protection Compatibility: The choice of protecting groups (Boc, Cbz, OtBu) is compatible with the outlined conditions, as supported by recent literature emphasizing orthogonality in peptide synthesis.

- Reaction Monitoring: Use of analytical HPLC and mass spectrometry at each step ensures high fidelity.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: undergoes several types of chemical reactions, including:

Deprotection Reactions: The protecting groups (Boc, OBn, Cbz, OtBu) can be selectively removed under specific conditions to reveal the free amino acids.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

-

Deprotection

- Boc group: Removed using trifluoroacetic acid (TFA).

- OBn group: Removed using hydrogenation with palladium on carbon (Pd/C).

- Cbz group: Removed using hydrogenation with Pd/C or acidic conditions.

- OtBu group: Removed using TFA.

-

Coupling

- Common reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.

Scientific Research Applications

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

Drug Development: The compound is used in the development of peptide-based drugs.

Bioconjugation: It is used in the conjugation of peptides to other molecules, such as drugs or imaging agents.

Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during synthesis.

Comparison with Similar Compounds

Protecting Group Strategies and Cleavage Conditions

The compound’s orthogonal protection scheme contrasts with other derivatives:

Key Findings :

- Boc and Fmoc groups are orthogonal, enabling sequential SPPS strategies. Boc requires acidic cleavage (TFA), while Fmoc uses mild bases .

- Cbz is stable under acidic conditions but requires hydrogenolysis or HBr for removal, limiting compatibility with acid-sensitive substrates .

- OtBu esters exhibit higher stability compared to OMe or OBn esters, necessitating stronger acids (e.g., HCl in dioxane) for hydrolysis .

Conformational and Crystallographic Properties

highlights conformational variations in amino acid derivatives based on ester group bulkiness:

Implications for this compound :

- The OtBu ester on Asp likely induces a compact conformation (smaller plane angles), while the OBn ester on Asp may promote extended conformations. This duality could complicate crystallization, as seen in Fmoc-Ala(3-Cl)-OtBu, which exhibits both ordered and disordered tert-butyl groups .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu, and how do protection groups influence the reaction efficiency?

- Methodological Answer : The synthesis involves sequential protection of amino acid residues. For example, the tert-butyl (OtBu) ester in Asp(OBn) provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without disrupting the benzyl (Bn) or carbobenzoxy (Cbz) groups . Orthogonal protection (e.g., Cbz for lysine) ensures selective deblocking during solid-phase peptide synthesis (SPPS). Key steps include coupling efficiency monitoring via ninhydrin tests and purification via RP-HPLC with gradients optimized for polar protected intermediates .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a gradient of 10–90% acetonitrile/water (0.1% TFA) to resolve impurities. Retention times (tR) and capacity factors (K') should match literature values .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., calculated monoisotopic mass vs. observed [M+H]+ or [M+Na]+ peaks) .

- NMR : Analyze ¹H/¹³C spectra to verify protection group integrity and stereochemistry (e.g., Boc tert-butyl protons at ~1.4 ppm) .

Q. What solvent systems are optimal for dissolving this compound during SPPS?

- Methodological Answer : Polar aprotic solvents like DMF or DCM are preferred due to the compound’s hydrophobicity. For solubility challenges, add 1–5% HMPA or 0.1 M HOBt to reduce aggregation. Pre-dissolve in minimal DMF before adding to resin to avoid side reactions .

Advanced Research Questions

Q. How do bulky ester groups (e.g., Bn, OtBu) influence the conformational flexibility of this compound in solution?

- Methodological Answer : X-ray crystallography of analogous compounds (e.g., Boc-Ala(3-I)-OtBu) reveals that bulky esters induce non-planar conformations. For example, OtBu groups in Asp(OBn) create steric hindrance, forcing dihedral angles between the amide and ester bonds to deviate from 180° (e.g., 20.79° in Boc-Ala(3-I)-OtBu) . Use DFT calculations (e.g., Gaussian) to model torsional energy barriers and validate with NOESY NMR to detect spatial proximities .

Q. What strategies minimize racemization during the coupling of this compound in SPPS?

- Methodological Answer : Racemization occurs via base-catalyzed oxazolone formation. Mitigation strategies:

- Use low-base coupling reagents (e.g., DIC/HOAt instead of DCC).

- Maintain reaction temperatures <0°C for sterically hindered residues.

- Monitor via CD spectroscopy or chiral HPLC to quantify D/L ratios .

Q. How do competing side reactions (e.g., aspartimide formation) occur during deprotection of Asp(OBn), and how can they be suppressed?

- Methodological Answer : Aspartimide formation is pH-dependent. Under acidic conditions (e.g., TFA cleavage), the Bn group on Asp may undergo β-elimination. Suppression methods:

- Add 2% TIPS or 3% EDT as scavengers during deprotection.

- Use shorter TFA exposure times (<2 hours) and monitor via LC-MS for cyclic byproducts .

Data Contradiction Analysis

Q. Discrepancies in reported yields for this compound synthesis: How to troubleshoot?

- Methodological Answer : Variability arises from:

- Protection Group Stability : Tert-butyl esters (OtBu) are prone to premature cleavage if exposed to moisture. Ensure anhydrous conditions via molecular sieves or argon atmospheres .

- Coupling Efficiency : Steric hindrance from Cbz and Bn groups reduces reaction rates. Use double coupling (2×1 hour) with excess activated amino acid (3 eq.) .

- Purification Artifacts : Hydrophobic aggregation during RP-HPLC may skew yields. Optimize gradients with 0.1% TFA to improve peak resolution .

Experimental Design Considerations

Q. How to design a kinetic study for this compound hydrolysis under varying pH conditions?

- Methodological Answer :

- Conditions : Prepare buffers (pH 1–7, using HCl or acetate) and monitor hydrolysis via HPLC at 254 nm.

- Sampling : Collect aliquots at 0, 1, 3, 6, 12, and 24 hours. Quench reactions with cold acetonitrile.

- Data Analysis : Plot ln([remaining substrate]) vs. time to determine rate constants (k). Compare activation energies via Arrhenius plots at 25°C and 40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.